molecular formula C16H15N7O2 B10928484 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10928484
M. Wt: 337.34 g/mol
InChI Key: MZRDITCTKXKETA-UHFFFAOYSA-N
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Description

3-METHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and isoxazole rings

Preparation Methods

The synthesis of 3-METHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, including the formation of pyrazole and isoxazole rings. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization reactions to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pH are carefully controlled to achieve desired products.

    Major Products: The major products formed depend on the specific reaction and conditions used. .

Scientific Research Applications

3-METHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar compounds to 3-METHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other isoxazolo[5,4-b]pyridines and pyrazole derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of 3-METHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific arrangement of pyrazole and isoxazole rings, which may confer distinct reactivity and biological activity .

Properties

Molecular Formula

C16H15N7O2

Molecular Weight

337.34 g/mol

IUPAC Name

3-methyl-N-(1-methylpyrazol-3-yl)-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N7O2/c1-9-14-11(15(24)19-13-4-5-22(2)20-13)6-12(18-16(14)25-21-9)10-7-17-23(3)8-10/h4-8H,1-3H3,(H,19,20,24)

InChI Key

MZRDITCTKXKETA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=NN(C=C4)C

Origin of Product

United States

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